molecular formula C11H10N2O4 B2996628 Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate CAS No. 1375472-32-4

Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate

Cat. No.: B2996628
CAS No.: 1375472-32-4
M. Wt: 234.211
InChI Key: OLXQXFQPTAUYTB-UHFFFAOYSA-N
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Description

Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . This compound features a benzoate ester linked to an oxadiazole ring, which is known for its diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with 3-chloromethyl-1,2,4-oxadiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted oxadiazole derivatives .

Scientific Research Applications

Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,2,4-oxadiazol-5-ylmethoxy)benzoate
  • Methyl 3-(1,3,4-oxadiazol-2-ylmethoxy)benzoate
  • Methyl 3-(1,2,5-oxadiazol-3-ylmethoxy)benzoate

Uniqueness

Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate is unique due to the specific positioning of the oxadiazole ring and the methoxy group on the benzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-15-11(14)8-3-2-4-9(5-8)16-6-10-12-7-17-13-10/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXQXFQPTAUYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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